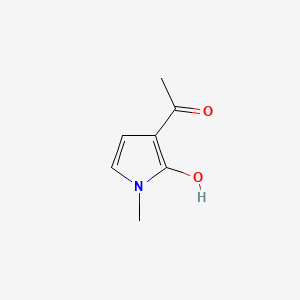

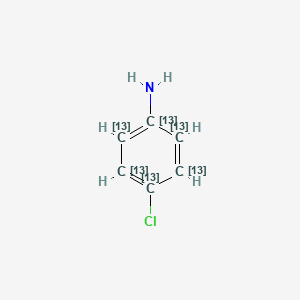

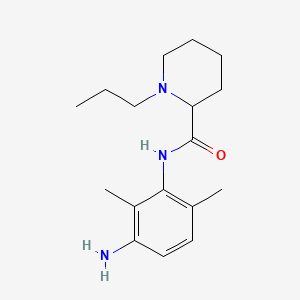

N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide (ADPC) is a novel synthetic compound that has been studied for its potential application in various scientific research areas. ADPC is an analog of the naturally occurring neurotransmitter GABA (γ-aminobutyric acid), which is involved in the regulation of neuronal excitability and plays an important role in the central nervous system. ADPC has been explored for its potential therapeutic applications in various neurological disorders, including epilepsy. In addition, ADPC has been studied for its potential use in laboratory experiments as a tool for studying the effects of GABAergic modulation on neuronal activity.

Aplicaciones Científicas De Investigación

Application: Local Anesthesia in Otorhinolaryngology

Summary:

Ropivacaine is a long-acting amide local anesthetic agent that has gained prominence in otorhinolaryngology practice. Compared to other routinely used drugs like bupivacaine and lidocaine, ropivacaine offers several advantages, including its significant vasoconstrictive property, long duration of action, and minimal central nervous system (CNS) and cardiac complications. The pure (S)-enantiomer property of ropivacaine contributes to its safety profile.

Methods of Application:

Ropivacaine is commonly used for local infiltration and nerve blocks in otorhinolaryngology procedures. It can be administered via infiltration or nerve block techniques. The drug’s duration of analgesia can be prolonged by adding appropriate additives.

Results:

Application: Breast Cancer Stem Cell Inhibition

Summary:

Recent research has explored ropivacaine’s potential as an AKT1-specific inhibitor. It significantly suppresses stem cell-like properties of breast cancer cells both in vitro and in vivo.

Methods of Application:

Results:

- Suppression of Stemness : Ropivacaine reduces stem cell-like properties, potentially impacting cancer progression .

Application: Post-Knee Arthroscopy Pain Control

Summary:

Intra-articular ropivacaine effectively reduces post-operative pain following knee arthroscopy, minimizing the need for systemic analgesia.

Methods of Application:

Results:

Propiedades

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-4-10-20-11-6-5-7-15(20)17(21)19-16-12(2)8-9-14(18)13(16)3/h8-9,15H,4-7,10-11,18H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKVPTQSHPZTAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747021 |

Source

|

| Record name | N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

CAS RN |

247061-08-1 |

Source

|

| Record name | N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)